molecular formula C6H10O4S2 B154945 Dimethyl dithiodiacetate CAS No. 1665-64-1

Dimethyl dithiodiacetate

Cat. No.: B154945
CAS No.: 1665-64-1
M. Wt: 210.3 g/mol
InChI Key: CJFDFRRZIPQFKP-UHFFFAOYSA-N
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Description

Dimethyl dithiodiacetate (hypothetical structure: CH₃O₂C-S-S-CO₂CH₃) is a sulfur-containing ester with a disulfide (S-S) bridge linking two acetate groups. Such compounds are often used in organic synthesis, polymer chemistry, or as intermediates in pharmaceuticals due to their redox-active disulfide bonds.

Properties

CAS No.

1665-64-1

Molecular Formula

C6H10O4S2

Molecular Weight

210.3 g/mol

IUPAC Name

methyl 2-[(2-methoxy-2-oxoethyl)disulfanyl]acetate

InChI

InChI=1S/C6H10O4S2/c1-9-5(7)3-11-12-4-6(8)10-2/h3-4H2,1-2H3

InChI Key

CJFDFRRZIPQFKP-UHFFFAOYSA-N

SMILES

COC(=O)CSSCC(=O)OC

Canonical SMILES

COC(=O)CSSCC(=O)OC

Synonyms

Methoxycarbonylmethyldisulfanyl-acetic acid methyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Methyl 2-(Methylthio)acetate ()

  • Structure : CH₃O₂C-CH₂-S-CH₃.
  • Key Differences : Unlike dimethyl dithiodiacetate, this compound contains a single thioether (C-S-C) group instead of a disulfide bridge. Thioethers are less reactive than disulfides in redox reactions but are more stable.
  • Applications : Used in flavoring agents or agrochemicals due to sulfur’s role in biological systems .

(b) 2-(Dimethylaminothio)acetamide Hydrochloride ()

  • Structure : CH₃C(=S)-N(CH₃)₂·HCl.
  • Key Differences : This is a thioamide (C=S) with an amine group, whereas this compound is an ester with a disulfide. Thioamides are often used in metal coordination or medicinal chemistry, but their reactivity differs significantly from disulfides .

(c) Dimethyl Fumarate (DMF) ()

  • Structure : CH₃O₂C-CH=CH-CO₂CH₃.
  • It is a pharmaceutical agent (e.g., for multiple sclerosis) that activates the Nrf2 antioxidant pathway. Unlike this compound, DMF lacks redox-active sulfur groups but shares ester functionalities .

Hypothetical Comparison Table

Property This compound (Hypothetical) Methyl 2-(Methylthio)acetate Dimethyl Fumarate
Molecular Formula C₄H₆O₄S₂ C₄H₈O₂S C₆H₈O₄
Functional Groups Disulfide, ester Thioether, ester α,β-unsaturated ester
Reactivity Redox-active (S-S bond) Stable (C-S-C bond) Electrophilic addition
Applications Synthesis, polymers (hypothetical) Flavors, agrochemicals Pharmaceuticals (MS)

Q & A

Q. How can researchers model the environmental fate of this compound degradation products?

  • Methodological Answer : Simulate hydrolysis and oxidation pathways using software like EPI Suite. Validate predictions with high-resolution mass spectrometry (HRMS) to identify transformation products. Conduct ecotoxicity assays (e.g., Daphnia magna LC₅₀) for risk assessment. Compare results with structurally related compounds (e.g., dithiodisuccinate) to infer persistence .

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